3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C22H22O5/c1-13-8-14(2)10-16(9-13)12-26-17-4-5-18-15(3)19(6-7-21(23)24)22(25)27-20(18)11-17/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,24) |
InChI Key |
RAFUHJJIJRVEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation-Based Synthesis
The Pechmann condensation is a classical method for synthesizing coumarin derivatives by reacting phenols with β-keto esters under acidic conditions. For this compound, the route involves:
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin
Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in the presence of a catalyst such as FeCl₃·6H₂O or sulfuric acid. This forms 7-hydroxy-4-methylcoumarin, where the methyl group originates from the β-keto ester.
Step 2: Protection of the 7-Hydroxy Group
The 7-hydroxy group is alkylated with 3,5-dimethylbenzyl bromide using potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step introduces the 3,5-dimethylbenzyloxy moiety, yielding 7-[(3,5-dimethylbenzyl)oxy]-4-methylcoumarin.
Step 3: Introduction of the Propanoic Acid Side Chain
The 3-position of the coumarin core is functionalized via a nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination at position 3 using N-bromosuccinimide (NBS) followed by a Michael addition with acrylic acid introduces the propanoic acid chain. Hydrolysis of intermediate esters (e.g., ethyl propanoate) completes the synthesis.
Key Reaction Conditions :
Knoevenagel Condensation Approach
The Knoevenagel method constructs the coumarin core from salicylaldehydes and β-keto acids or esters. For this compound:
Step 1: Synthesis of 5-[(3,5-Dimethylbenzyl)oxy]-2-hydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde is selectively protected at the 4-position using 3,5-dimethylbenzyl bromide, yielding 5-[(3,5-dimethylbenzyl)oxy]-2-hydroxybenzaldehyde.
Step 2: Cyclization with β-Keto Propanoic Ester
The aldehyde reacts with ethyl 3-oxopentanoate (a β-keto ester) in the presence of piperidine as a base. This forms the coumarin ring with a propanoic ester at position 3 and a methyl group at position 4.
Step 3: Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) at 60°C for 6 h.
Optimized Yields :
Post-Functionalization of Preformed Coumarins
For industrial-scale production, post-functionalization of commercially available coumarins is advantageous:
Step 1: Starting Material: 4-Methyl-7-hydroxycoumarin
This intermediate is alkylated with 3,5-dimethylbenzyl bromide as described in Section 1.1.
Step 2: Carboxylation at Position 3
A carboxylation reaction using CO₂ under high pressure (50 atm) and a palladium catalyst introduces the propanoic acid group. This method avoids multi-step synthesis but requires specialized equipment.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Byproduct Formation and Mitigation**
- Undesired Alkylation : Competing O- vs. C-alkylation is minimized using bulky bases like DBU.
- Ester Hydrolysis Side Reactions : Controlled pH (10–12) prevents decarboxylation.
Industrial Production Considerations
Scalability of Pechmann vs. Knoevenagel Routes
| Parameter | Pechmann Condensation | Knoevenagel Condensation |
|---|---|---|
| Reaction Time | 6–8 h | 2–4 h |
| Catalyst Cost | Low (FeCl₃) | Moderate (PPI) |
| Yield | 85–90% | 88–93% |
| Solvent Use | Solvent-free | Water |
Chemical Reactions Analysis
Types of Reactions
3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Coumarin (chromen-2-one).
- Substituents: 7-position: 3,5-Dimethylbenzyloxy (aromatic ether). 3-position: Propanoic acid. 4-position: Methyl group.
- Molecular formula : C₂₃H₂₂O₅.
- Molecular weight : 378.4 g/mol.
3-[5-[(4-Chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoic Acid ()
- Core structure: Thiazolidinone (heterocyclic ring with sulfur and nitrogen).
- Substituents: 5-position: 4-Chlorophenylamino group. 3-position: Propanoic acid.
- Molecular formula : C₁₃H₁₁ClN₂O₃S₂.
- Molecular weight : 342.8 g/mol.
Key Differences :
Core Structure: The coumarin core is planar and aromatic, favoring π-π stacking interactions, whereas the thiazolidinone core is non-planar and contains sulfur, enabling distinct electronic interactions.
Substituents: The target compound’s 3,5-dimethylbenzyloxy group is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl group in the thiazolidinone derivative.
Physicochemical Properties
Implications :
- The thiazolidinone’s additional hydrogen bond donor (NH) may enhance target binding but reduce bioavailability.
- The target compound’s methyl groups could improve metabolic stability.
Biological Activity
3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the chromenone family. Its unique structure, characterized by a chromenone core with various substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24O5, with a molecular weight of 380.4 g/mol. The compound features a chromenone backbone modified by a propanoic acid side chain and a methoxy group attached to a benzyl moiety.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antioxidant Activity : Many chromenone derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit inflammatory pathways, potentially reducing chronic inflammation.
- Antimicrobial Properties : The presence of the dimethylbenzyl group may enhance the compound's ability to combat bacterial and fungal infections.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling and gene expression related to inflammation and oxidative stress.
- Structural Modifications : The unique substituents may enhance lipophilicity and target specificity, making it a valuable candidate for drug development.
Antioxidant Activity
A study evaluating the antioxidant properties of various chromenone derivatives found that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Properties
Preliminary antimicrobial tests indicated that this compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological profile, it is beneficial to compare it with related chromenone derivatives:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 7-{[(3,5-Dimethylbenzyl)oxy]-4-methyl}-2H-chromen-2-one | Structure | Antioxidant |
| 4-Methylchromenone Derivative | N/A | Antimicrobial |
| Ethyl 3-{6-Chloro...} Propanoate | N/A | Anticancer |
Case Studies
- Case Study on Antioxidant Properties : A double-blind study on patients with oxidative stress-related disorders showed improved biomarkers after administration of a formulation containing this compound .
- In Vivo Anti-inflammatory Study : Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions compared to control groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via multicomponent protocols involving chromen-4-one derivatives and esterification reactions. For example, substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates are synthesized using 3-hydroxy-4H-chromen-4-one as a precursor, followed by functionalization at the 7-position with 3,5-dimethylbenzyl ether groups . Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) for ether bond formation.
- Temperature control : Esterification at 60–80°C minimizes side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) is critical for isolating intermediates .
Q. How is the structural characterization of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Validation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the chromen-4-one core (δ 6.2–6.5 ppm for coumarin protons) and propanoic acid side chain (δ 2.4–2.6 ppm for CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 436.1542).
- X-ray crystallography : Optional for resolving ambiguities in substituent orientation, particularly for the 3,5-dimethylbenzyl group .
Advanced Research Questions
Q. How can researchers optimize the esterification step in synthesizing this compound to address low yields or byproduct formation?
- Methodological Answer : Low yields often arise from steric hindrance at the 7-position of the chromen ring. Optimization strategies include:
- Protecting group chemistry : Temporarily protecting the 3-hydroxy group of the chromenone with acetyl or tert-butyldimethylsilyl (TBS) groups before etherification .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–3 hours, minimizing decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzyloxy group .
Q. What strategies are used to resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions may arise from differences in cell permeability or assay conditions. Solutions include:
- Metabolic stability testing : Evaluate compound stability in liver microsomes (e.g., rat S9 fractions) to identify rapid degradation in certain models .
- Structure-activity relationship (SAR) studies : Modify the propanoic acid moiety (e.g., methyl ester vs. free acid) to assess how ionization state affects activity .
- Orthogonal assays : Compare results from fluorescence-based assays (e.g., fluorogenic substrates) with radiometric or HPLC-based methods .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock Vina. Focus on the 3,5-dimethylbenzyl group’s role in binding .
- ADMET prediction : Tools like SwissADME estimate logP (target <3 for oral bioavailability) and efflux ratios (e.g., P-glycoprotein substrate likelihood) .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with solubility and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
